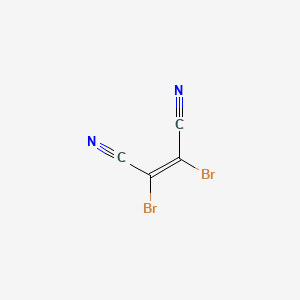

Fumaronitrile, dibromo-

Description

Significance in Advanced Organic Synthesis and Materials Science

The unique electronic and structural features of dibromofumaronitrile render it a valuable reagent in the synthesis of complex organic molecules and novel materials. lookchem.comwikipedia.org Its electron-withdrawing nitrile groups and the presence of two leaving groups (bromine atoms) make it an excellent substrate for a variety of chemical transformations.

In the realm of organic synthesis, dibromofumaronitrile serves as a key intermediate for the production of dyes, pharmaceuticals, and agrochemicals. lookchem.com Its reactivity allows for the construction of diverse molecular architectures, contributing to the development of new therapeutic agents and crop protection solutions. lookchem.com

The field of materials science has also found significant use for dibromofumaronitrile. wikipedia.orgyale.edu It is a precursor in the synthesis of polymers and other advanced materials with tailored electronic and optical properties. ethz.ch The incorporation of the dibromofumaronitrile moiety into polymer chains can influence their conductivity, charge-transfer characteristics, and potential applications in organic electronics. ethz.ch

Historical Development and Research Trajectory of Dibromofumaronitrile Derivatives

While the initial discovery and synthesis of dibromofumaronitrile itself are not extensively documented in readily available literature, the broader field of nitrile chemistry and the development of related compounds have a rich history. The study of cyanocarbons and their derivatives has been an active area of research for many decades.

The research trajectory for dibromofumaronitrile derivatives has been largely driven by their utility in cycloaddition reactions. researchgate.netnumberanalytics.comlibretexts.org These reactions are powerful tools in organic chemistry for the construction of cyclic and heterocyclic systems. libretexts.org Dibromofumaronitrile, with its electron-deficient double bond, acts as a potent dienophile or dipolarophile in these transformations, leading to the formation of a wide array of complex molecular frameworks. researchgate.net

Early research likely focused on understanding the fundamental reactivity of dibromofumaronitrile and exploring its participation in various reaction types. More recent investigations have shifted towards harnessing this reactivity for specific applications, such as the synthesis of functional materials and biologically active molecules. The development of more sophisticated analytical techniques has also allowed for a deeper understanding of the structure and properties of the resulting products.

Interactive Data Table: Properties of Dibromofumaronitrile

| Property | Value |

| CAS Number | 29262-20-2 |

| Molecular Formula | C4Br2N2 |

| Molecular Weight | 235.86 g/mol |

| Melting Point | 110 °C |

| Appearance | Colorless liquid with a fruity odor (Note: This description from one source may be inconsistent with the listed melting point) lookchem.com |

| Solubility | Insoluble in water |

Structure

3D Structure

Properties

CAS No. |

29262-20-2 |

|---|---|

Molecular Formula |

C4Br2N2 |

Molecular Weight |

235.86 g/mol |

IUPAC Name |

(Z)-2,3-dibromobut-2-enedinitrile |

InChI |

InChI=1S/C4Br2N2/c5-3(1-7)4(6)2-8/b4-3- |

InChI Key |

YDJLCLZXGWNFDS-ARJAWSKDSA-N |

SMILES |

C(#N)C(=C(C#N)Br)Br |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/Br)/Br |

Canonical SMILES |

C(#N)C(=C(C#N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dibromofumaronitrile and Its Functionalized Analogs

Classical and Contemporary Preparative Routes to Dibromofumaronitrile

The preparation of dibromofumaronitrile can be approached through several synthetic routes, leveraging both classical reactions and modern catalytic systems.

The classical Rosenmund-von Braun reaction involves the cyanation of an aryl halide using a copper(I) cyanide (CuCN) reagent, typically at elevated temperatures. This method is a cornerstone for the synthesis of aryl nitriles. However, the direct application of this reaction to produce dibromofumaronitrile is not conventional, as the substrate is a vinyl halide, not an aryl halide.

The analogous transformation for vinyl halides often requires catalytic methods to proceed efficiently under milder conditions. Modern approaches to the cyanation of vinyl halides, which are more relevant to the synthesis of fumaronitrile (B1194792) derivatives, utilize transition metal catalysts, most notably those based on palladium (Pd) or nickel (Ni). These catalytic systems can effectively couple vinyl bromides or chlorides with a cyanide source, such as potassium cyanide (KCN) or potassium hexacyanoferrate(II) (K₄Fe(CN)₆). rsc.org For instance, nickel(0) complexes, often generated in situ, have been shown to catalyze the stereoselective cyanation of various vinyl halides. oup.comoup.com These reactions proceed under significantly milder conditions than the traditional Rosenmund-von Braun reaction and demonstrate the evolution of cyanation chemistry. oup.com

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features |

| NiBr₂(PPh₃)₂ / Zn / PPh₃ | KCN | DMF | 50-80 | In situ generation of Ni(0) catalyst; stereoselective. oup.com |

| Pd(PPh₃)₄ / Crown Ether | KCN | Benzene | Reflux | Effective for various vinyl halides. |

| Polymer-based Pd(II) | K₄Fe(CN)₆ | NMP | 80-140 | Heterogeneous catalyst, allows for microwave activation. rsc.org |

| Tetracyanocobaltate(I) | KCN | H₂O/Benzene | 20 | Phase-transfer catalysis; stereoselective. acs.org |

This table presents representative catalytic systems for the cyanation of vinyl halides, a reaction analogous to the principle of the Rosenmund-von Braun reaction but adapted for non-aryl substrates.

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, as it uses electrical current to drive reactions, often obviating the need for harsh chemical oxidants or reductants. nih.gov While specific, documented electrochemical routes for the industrial production of dibromofumaronitrile are not widespread in the literature, the principles of electrosynthesis can be applied.

Potential electrochemical pathways could include:

Anodic Oxidation: A precursor molecule could be anodically oxidized in the presence of a cyanide source to install the nitrile groups.

Reductive Coupling: An electrochemical approach could be used to couple smaller halogenated nitrile precursors.

Mediated Electrolysis: A redox mediator can be used to shuttle electrons between the electrode and the substrate, allowing for reactions to occur at lower potentials and with greater selectivity. For example, a B₁₂ derivative has been used to mediate the electrochemical synthesis of cyanoformamides from trichloroacetonitrile. nih.gov

These approaches offer potential advantages such as mild reaction conditions, high selectivity, and reduced generation of chemical waste. bohrium.comrsc.org

A plausible and common strategy in organohalogen chemistry for synthesizing bromo compounds is through a halogen exchange (HALEX) reaction, starting from a chlorinated analog. This pathway could be applied to the synthesis of dibromofumaronitrile from dichlorofumaronitrile. The reaction typically involves treating the chloro-substituted substrate with an alkali metal bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

While the term "alkoxide intermediates" in the heading may suggest a more complex mechanism, the primary role of solvents and additives in a standard halogen exchange is to facilitate the dissolution of the halide salt and promote the nucleophilic substitution of chloride by bromide. The reaction equilibrium is often driven by the precipitation of the less soluble alkali metal chloride (e.g., NaCl) from the reaction medium. This method is a fundamental transformation and avoids the direct handling of more hazardous brominating agents. google.com

Advanced Strategies for Divergent Derivatization

The two bromine atoms on the dibromofumaronitrile scaffold are excellent leaving groups, making the molecule an ideal substrate for transition metal-catalyzed cross-coupling reactions. These advanced strategies allow for the introduction of a wide array of functional groups, leading to diverse and complex molecular structures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. libretexts.orgmdpi.comyoutube.com Dibromofumaronitrile, as a divinyl halide, is a prime candidate for such transformations. The Sonogashira reaction, which couples a vinyl or aryl halide with a terminal alkyne, is particularly well-suited for derivatizing this compound. wikipedia.orgorganic-chemistry.org

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of dibromofumaronitrile to form a Pd(II) intermediate. youtube.com

Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. This species then transfers the alkyne group to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. youtube.com

Due to the presence of two bromine atoms, the reaction can be controlled to achieve either mono-alkynylation or di-alkynylation, providing a route to both symmetric and unsymmetric derivatives.

| Substrate | Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Product Type |

| Dibromofumaronitrile | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Mono- or Di-alkynylated |

| Dibromofumaronitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | Silyl-protected alkyne adduct |

| Dibromofumaronitrile | 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Alkyl-substituted enediyne |

| Mono-alkynyl product | Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Triethylamine | Acetonitrile | Asymmetric di-alkynylated |

This table illustrates typical conditions for the Sonogashira cross-coupling reaction using dibromofumaronitrile as a substrate to generate various functionalized analogs.

Appending carbohydrate moieties to organic scaffolds is a widely used strategy to enhance water solubility, modulate biological activity, and introduce chirality. mdpi.comdiva-portal.org The synthesis of carbohydrate-appended fumaronitrile structures can be effectively achieved by combining carbohydrate chemistry with the cross-coupling methodologies described previously.

A common strategy involves a multi-step approach:

Functionalization of the Carbohydrate: A carbohydrate, such as glucose or galactose, is first modified to introduce a functional group suitable for cross-coupling. A common modification is the installation of a terminal alkyne, for example, by converting a free hydroxyl group into a propargyl ether. britannica.com

Cross-Coupling Reaction: The resulting alkyne-functionalized carbohydrate is then used as the coupling partner in a Sonogashira reaction with dibromofumaronitrile. This reaction forges a covalent bond between the sugar moiety and the fumaronitrile core.

This modular approach allows for the synthesis of a wide variety of glycoconjugates. Depending on the stoichiometry, one or two carbohydrate units can be attached to the central fumaronitrile scaffold. Alternative "click chemistry" approaches, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could also be employed by first converting dibromofumaronitrile into a diazide derivative. creative-biogene.comcreative-biolabs.com These methods provide access to novel materials and potential bioactive compounds. chemrxiv.org

Incorporation into Cyanoethynylethene (CEE) Scaffolds

The construction of cyanoethynylethene (CEE) scaffolds from dibromofumaronitrile is a significant pathway toward creating novel materials with interesting electronic and optical properties. The key transformation in this process is the Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orggold-chemistry.orgwikipedia.org

In this context, dibromofumaronitrile, with its two reactive bromine atoms, can undergo a double Sonogashira coupling with a suitable terminal alkyne. To generate a CEE scaffold, the chosen alkyne must contain a cyano group. A common reactant for this purpose is a protected form of cyanoacetylene, such as trimethylsilylacetonitrile.

The general synthetic approach involves the reaction of dibromofumaronitrile with two equivalents of the terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com The palladium catalyst, typically a complex of palladium(0) with phosphine (B1218219) ligands, facilitates the oxidative addition to the C-Br bond. The copper(I) co-catalyst activates the alkyne, making it a more potent nucleophile. youtube.com The base, often an amine like triethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org

Following the double Sonogashira coupling, a deprotection step is necessary to reveal the terminal cyano groups of the CEE scaffold. The choice of the deprotection agent depends on the specific protecting group used. For a trimethylsilyl (B98337) group, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is commonly employed.

This methodology provides a direct and efficient route to symmetrically substituted CEE scaffolds. The resulting products are highly conjugated systems with a central fumaronitrile core extended by two cyanoethynyl arms. These scaffolds are of considerable interest for their potential use in molecular electronics and as building blocks for larger, more complex functional materials.

Fabrication of Dicyanophenanthrene Architectures

The synthesis of dicyanophenanthrene architectures from dibromofumaronitrile represents a sophisticated application of this building block in the construction of polycyclic aromatic hydrocarbons (PAHs). Phenanthrenes are known for their unique photophysical properties and are integral components in many organic electronic devices. mdpi.comnih.gov The fabrication of a dicyanophenanthrene core from dibromofumaronitrile typically involves a multi-step process, culminating in a photocyclization reaction. rsc.orgnih.gov

The initial step involves the conversion of dibromofumaronitrile into a diaryl derivative, which serves as the precursor for the subsequent cyclization. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. For instance, a Suzuki coupling with an appropriate arylboronic acid would replace the bromine atoms with aryl groups, yielding a 1,2-diaryl-1,2-dicyanoethene (a dicyanostilbene derivative).

Once the dicyanostilbene precursor is obtained, the key step in forming the phenanthrene (B1679779) skeleton is an intramolecular photocyclization, often referred to as the Mallory reaction. nih.gov This reaction proceeds via the irradiation of the stilbene (B7821643) derivative with ultraviolet (UV) light. The energy from the UV light promotes the molecule to an excited state, leading to a 6π-electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine or in the presence of air, leads to aromatization and the formation of the stable phenanthrene ring system. nih.gov

The resulting 9,10-dicyanophenanthrene is a rigid, planar molecule with extended π-conjugation. The presence of the two cyano groups at the 9 and 10 positions significantly influences the electronic properties of the phenanthrene core, making these architectures attractive for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other areas of materials science. mdpi.comnih.govresearchgate.net The synthesis of copolymers containing 9,10-dicyanophenanthrene units has been shown to result in materials with interesting photoluminescent and electroluminescent properties. mdpi.comnih.govresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving Dibromofumaronitrile

Photochemical Reaction Mechanisms

Photoisomerization Studies

The photoisomerization of fumaronitrile (B1194792) derivatives, which involves the conversion from the trans (E) isomer to the cis (Z) isomer (dibromomaleonitrile) under the influence of light, is a fundamental photochemical process. While specific, in-depth mechanistic studies exclusively focused on dibromofumaronitrile are not extensively detailed in peer-reviewed literature, the underlying mechanism can be understood from studies on analogous fumaronitrile and stilbene-type molecules. nih.govnih.gov

The generally accepted mechanism for the E/Z photoisomerization of alkenes proceeds through the following key steps:

Photon Absorption: The process begins with the absorption of a photon of appropriate wavelength by the trans-dibromofumaronitrile molecule. This excites the molecule from its ground state (S₀) to a higher energy singlet excited state (S₁), primarily involving a π-π* transition of the C=C double bond. nih.gov

Excited State Dynamics: In the excited state, the π-bond is significantly weakened, allowing for rotation around the central carbon-carbon bond. The molecule twists towards a "perpendicular" geometry, where the p-orbitals of the two carbon atoms are orthogonal. This twisted conformation represents an energy minimum on the excited-state potential energy surface and often serves as a crossing point to the ground state surface. nih.gov

Non-Radiative Decay and Isomerization: From this perpendicular state, the molecule can undergo non-radiative decay back to the S₀ ground state. Upon returning to the ground state, it can relax into either the trans or cis configuration. The formation of the cis-isomer (dibromomaleonitrile) completes the photoisomerization process. nih.govnih.gov

This process is often reversible, with the cis-isomer capable of converting back to the more thermodynamically stable trans-isomer either thermally or through photo-excitation at a different wavelength. rsc.org Quantum chemical calculations and photochemical experiments on related systems have shown that E-Z isomerization is a major pathway for the quenching of the photoexcited state in solution. nih.gov

Transition Metal-Mediated and Catalyzed Reactions

Dibromofumaronitrile, with its two reactive carbon-bromine bonds and electron-poor alkene backbone, is an excellent substrate for transition metal-catalyzed reactions, which are pivotal for creating complex molecular architectures. eie.gruva.es These reactions leverage the ability of transition metals like palladium, nickel, and copper to activate the C-Br bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.

Catalytic cross-coupling reactions are among the most powerful tools in modern organic synthesis. Dibromofumaronitrile can serve as a building block in these transformations, with its two bromine atoms acting as leaving groups. A notable example is the Sonogashira cross-coupling reaction. ethz.ch

A documented synthesis involves the reaction of dibromofumaronitrile with a terminal alkyne, such as 7,7-dimethyl-4-ethynylaniline, in the presence of a palladium catalyst. ethz.ch

| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Dibromofumaronitrile | 7,7-dimethyl-4-ethynylaniline | Palladium-based catalyst (specific complex not detailed) with a copper co-catalyst | Standard Sonogashira conditions | Cyanoethynylethene (CEE) derivative | 52% | ethz.ch |

The mechanism for the palladium-catalyzed Sonogashira coupling is well-established and proceeds via a catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of a low-valent Pd(0) species into one of the C-Br bonds of dibromofumaronitrile. This forms a square planar Pd(II) intermediate.

Transmetalation: In parallel, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide. This organocopper species then undergoes transmetalation with the Pd(II) complex, where the acetylide group replaces the bromide ligand on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic ligands (the fumaronitrile moiety and the alkyne) from the palladium center. This forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This process can potentially be repeated on the second C-Br bond to achieve a disubstituted product, making dibromofumaronitrile a valuable precursor for creating symmetrical acetylenic scaffolds. ethz.ch

Carbon-hydrogen (C-H) activation is a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical synthetic route compared to traditional cross-coupling reactions that require pre-functionalized substrates. mt.compkusz.edu.cn It is important to note that dibromofumaronitrile itself does not possess any C-H bonds. Therefore, discussions of C-H activation in the context of this molecule refer to its use as a coupling partner in reactions where the C-H bond of another substrate is activated.

While specific examples of dibromofumaronitrile participating in a C-H activation cascade are not prominently documented, a plausible mechanistic pathway can be proposed based on established principles. dmaiti.comrsc.org A common strategy involves the transition metal-catalyzed, directing-group-assisted activation of a C-H bond in an aromatic or aliphatic substrate.

A hypothetical mechanistic scenario could involve:

Directed C-H Metalation: A substrate containing a directing group (e.g., a pyridine (B92270) or amide) coordinates to a transition metal catalyst, such as Rh(III) or Pd(II). This brings the metal center into proximity with a specific C-H bond, facilitating its cleavage and the formation of a metallacyclic intermediate. pkusz.edu.cn

Coupling with Dibromofumaronitrile: This newly formed organometallic species could then, in principle, undergo a coupling reaction with dibromofumaronitrile. This would likely proceed via insertion of the electron-deficient alkene of dibromofumaronitrile into the metal-carbon bond of the metallacycle.

Reductive Elimination or β-Hydride Elimination: Following the insertion, the product could be released through various pathways, such as reductive elimination or a sequence involving β-hydride elimination, to yield a functionalized molecule incorporating the dibromofumaronitrile core.

This approach would represent an efficient method for the direct alkenylation of C-H bonds using dibromofumaronitrile as the vinylating agent.

The structural features of dibromofumaronitrile—a C=C double bond, two nitrile groups, and two C-Br bonds—make it a potentially valuable component in metal-catalyzed cyclization reactions to construct complex heterocyclic or carbocyclic systems. rsc.orgmdpi.com Although specific research highlighting the use of dibromofumaronitrile in such cyclizations is sparse, its reactivity profile allows for the proposal of several plausible mechanistic pathways.

One potential application is in metal-catalyzed annulation or cycloaddition reactions. For instance, dibromofumaronitrile could theoretically act as a two-carbon synthon in cascade reactions. A plausible reaction is a formal [n+2] cycloaddition, where 'n' represents the number of atoms contributed by other reacting partners.

A hypothetical metal-catalyzed cyclization mechanism could be:

Oxidative Cyclometalation: A low-valent metal catalyst, such as Ni(0) or Pd(0), could react with a molecule containing two unsaturated functionalities (e.g., a diene or an enyne). This would form a metallacyclopentene or a related metallacyclic intermediate.

Coordination and Insertion: Dibromofumaronitrile could then coordinate to the metal center. Subsequent insertion of its C=C double bond into one of the metal-carbon bonds of the metallacycle would expand the ring.

Reductive Elimination: Finally, reductive elimination would close the ring, forming a new cyclic or polycyclic system and regenerating the active metal catalyst.

Furthermore, the nitrile groups themselves could participate in cyclization reactions, for example, in metal-catalyzed [2+2+2] cycloadditions with two alkyne molecules to form highly substituted pyridine rings. mdpi.com These proposed pathways demonstrate the untapped potential of dibromofumaronitrile in the synthesis of complex cyclic structures.

Theoretical and Computational Chemistry Studies of Dibromofumaronitrile

Electronic Structure Calculations and Quantum Chemical Modeling

The electronic structure of a molecule dictates its chemical and physical properties. For dibromofumaronitrile, electronic structure calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its frontier molecular orbitals (HOMO and LUMO). These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations.

DFT methods, with functionals like B3LYP, are often employed for their balance of accuracy and computational cost in studying organic molecules. For halogenated compounds, the choice of basis set is crucial; sets like 6-311++G(d,p) are commonly used to accurately describe the electronic environment around the bromine atoms.

Key areas of investigation in the electronic structure of dibromofumaronitrile include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. In dibromofumaronitrile, the electron-withdrawing nature of the nitrile groups and the bromine atoms is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Electron Density Distribution: Analysis of the electron density can reveal the polarity of bonds and the partial atomic charges. The carbon-bromine and carbon-nitrile bonds will exhibit significant polarization, influencing the molecule's reactivity and intermolecular interactions.

Electrostatic Potential Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For dibromofumaronitrile, the nitrogen atoms of the nitrile groups are expected to be regions of negative potential, while the areas around the bromine atoms may exhibit positive potential along the C-Br bond axis (a σ-hole), which is characteristic of halogen bonding.

Quantum chemical modeling extends beyond single molecules to simulate their behavior in different environments, such as in solution or in the solid state. These models can account for solvent effects, which can significantly influence the electronic properties and reactivity of the molecule.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For dibromofumaronitrile, which has a relatively rigid structure due to the carbon-carbon double bond, the primary focus of geometry optimization is to determine the precise bond lengths, bond angles, and dihedral angles.

Due to the double bond, dibromofumaronitrile exists as the trans isomer. The planarity of the molecule is a key feature, and computational methods can determine any minor deviations from perfect planarity. The steric and electronic effects of the bulky bromine atoms and the linear nitrile groups will influence the final optimized geometry.

A typical geometry optimization of dibromofumaronitrile would yield data such as:

| Parameter | Predicted Value Range |

| C=C Bond Length | 1.33 - 1.35 Å |

| C-C Bond Length | 1.43 - 1.45 Å |

| C-Br Bond Length | 1.85 - 1.90 Å |

| C≡N Bond Length | 1.14 - 1.16 Å |

| C=C-Br Bond Angle | 120° - 123° |

| C=C-C Bond Angle | 121° - 124° |

| C-C≡N Bond Angle | ~178° - 180° |

Note: These are expected ranges based on computational studies of similar halogenated and cyano-substituted alkenes.

Conformational analysis for a molecule as rigid as dibromofumaronitrile is less complex than for molecules with many rotatable bonds. The primary conformational question would be the rotational orientation of the nitrile groups relative to the main molecular plane, although they are expected to be coplanar.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Vibrational Spectroscopy (IR and Raman): Frequency calculations are typically performed after geometry optimization. These calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The predicted frequencies and intensities can aid in the assignment of experimental spectra. For dibromofumaronitrile, characteristic vibrational modes would include the C≡N stretching frequency (typically around 2220-2260 cm⁻¹), the C=C stretching frequency (around 1600 cm⁻¹), and C-Br stretching frequencies (in the lower frequency region).

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹³C NMR spectrum. These calculations are sensitive to the electronic environment of each nucleus. The predicted chemical shifts for the olefinic and nitrile carbons can be correlated with experimental data to confirm the structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. The HOMO-LUMO transition is often the primary contributor to the lowest energy absorption band.

Predicted Spectroscopic Data for Dibromofumaronitrile:

| Spectroscopic Technique | Predicted Feature | Approximate Value |

| IR Spectroscopy | C≡N stretch | 2230 - 2250 cm⁻¹ |

| IR Spectroscopy | C=C stretch | 1580 - 1620 cm⁻¹ |

| ¹³C NMR | Olefinic carbons | 110 - 130 ppm |

| ¹³C NMR | Nitrile carbons | 115 - 125 ppm |

| UV-Vis Spectroscopy | λ_max | 220 - 250 nm |

Note: These are estimated values based on computational studies of analogous compounds.

Reaction Energetics and Transition State Characterization

Computational methods can be used to study the thermodynamics and kinetics of chemical reactions involving dibromofumaronitrile. This includes calculating the energies of reactants, products, intermediates, and transition states.

For example, the susceptibility of the double bond to addition reactions, such as bromination, can be investigated. researchgate.netnih.gov Computational studies can map out the potential energy surface for such a reaction, identifying the transition state structure and calculating the activation energy. nih.govyoutube.com This provides insight into the reaction mechanism and rate. The presence of electron-withdrawing groups is expected to deactivate the double bond towards electrophilic addition compared to unsubstituted alkenes.

Key aspects of reaction energetics and transition state analysis include:

Reaction Enthalpies (ΔH): Calculating the difference in the total energy between products and reactants to determine if a reaction is exothermic or endothermic.

Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to occur by locating the transition state. A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency.

Reaction Mechanisms: By mapping the entire reaction pathway, computational studies can elucidate the step-by-step process of a chemical transformation, including the formation of any intermediates.

Investigation of Intermolecular Interactions and Aggregation Phenomena

In the solid state, the properties of dibromofumaronitrile are governed by how the molecules pack together, which is determined by intermolecular interactions. mdpi.com Computational studies can be used to analyze and quantify these interactions.

Halogen Bonding: A key interaction for dibromofumaronitrile is likely to be halogen bonding, where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of a nitrile group. nih.gov Computational analysis can determine the geometry and strength of these interactions.

π-π Stacking: The electron-deficient π-system of dibromofumaronitrile may engage in π-π stacking interactions with other molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to dipole-dipole interactions that will influence its crystal packing.

Aggregation Phenomena:

Some cyano-substituted organic molecules exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. mdpi.com Computational studies can investigate the potential for AIE in dibromofumaronitrile by modeling the behavior of molecular aggregates. These studies can explore how intermolecular interactions in the aggregated state restrict intramolecular rotations and vibrations, which can shut down non-radiative decay pathways and open up radiative channels, leading to fluorescence.

Advanced Analytical and Spectroscopic Characterization in Research on Dibromofumaronitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. princeton.edu For dibromofumaronitrile (C₄Br₂N₂), which lacks protons, ¹³C NMR is the primary NMR method for structural verification.

Due to the molecule's symmetrical nature, with a C₂ axis of symmetry passing through the center of the C=C bond, a simplified ¹³C NMR spectrum is anticipated. The molecule contains two distinct carbon environments: the olefinic carbons and the nitrile carbons. Consequently, a proton-decoupled ¹³C NMR spectrum is expected to display two unique signals.

The chemical shifts (δ) are influenced by the electronic environment of the carbon atoms. The olefinic carbons are bonded to an electronegative bromine atom and a cyano group, which results in significant deshielding and a downfield shift. pressbooks.publibretexts.org The nitrile carbons also appear in a characteristic downfield region. pressbooks.publibretexts.org While experimental spectra are definitive, theoretical predictions based on established chemical shift ranges provide a reliable forecast of the spectral features.

Table 1: Predicted ¹³C NMR Chemical Shifts for Dibromofumaronitrile

| Carbon Type | Hybridization | Attached Groups | Predicted Chemical Shift (δ, ppm) |

| Olefinic Carbon (-C=) | sp² | -Br, -CN, =C | 115 - 125 |

| Nitrile Carbon (-C≡N) | sp | -C, ≡N | 110 - 120 |

Note: Predicted values are based on typical chemical shift ranges for functional groups and are subject to solvent effects and specific electronic factors.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. utoronto.ca The absorption of photons promotes electrons from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, such as the Lowest Unoccupied Molecular Orbital (LUMO). utoronto.ca

The structure of dibromofumaronitrile contains multiple bonds (chromophores) that are responsible for electronic absorption. msu.edu Specifically, the carbon-carbon double bond (C=C) and the two carbon-nitrogen triple bonds (C≡N) constitute the primary chromophores. The conjugation between the π-system of the double bond and the nitrile groups lowers the energy gap between the HOMO and LUMO. utoronto.ca This extended conjugation is expected to result in absorption in the near-UV region, corresponding primarily to a π → π* transition.

Table 2: Expected Electronic Transitions for Dibromofumaronitrile

| Chromophore | Transition Type | Expected Absorption Region |

| C=C-C≡N (Conjugated System) | π → π | 200 - 400 nm |

| -C≡N (Nitrile) | n → π | > 200 nm (Typically weak) |

The exact absorption maximum (λ_max) and the molar absorptivity (ε) would be determined experimentally by recording the spectrum of a dilute solution of the compound.

Fluorescence Spectroscopy and Quantum Yield Determinations for Photophysical Research

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. atto-tec.com This phenomenon occurs when an electron in an excited state returns to the ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons. nih.govfrontiersin.org

Many organic compounds, particularly those with rigid and extended π-systems, exhibit fluorescence. However, for many molecules, non-radiative decay pathways (such as internal conversion and intersystem crossing) are more efficient processes for returning to the ground state, which quenches fluorescence. atto-tec.com Dibromofumaronitrile, despite its conjugated system, is not expected to be a strong fluorophore. The presence of heavy bromine atoms can promote intersystem crossing to the triplet state, a phenomenon known as the "heavy-atom effect," which typically reduces fluorescence quantum yield.

For a compound like dibromofumaronitrile, the fluorescence quantum yield is expected to be very low, approaching zero. Experimental determination would involve exciting a dilute solution of the compound at its absorption maximum and measuring the intensity of any emitted light relative to a standard compound with a known quantum yield.

Table 3: Anticipated Photophysical Properties of Dibromofumaronitrile

| Property | Description | Expected Value |

| Fluorescence | Emission of light from the singlet excited state | Weak to non-existent |

| Fluorescence Quantum Yield (Φ_f) | Efficiency of the fluorescence process | < 0.01 (approaching 0) |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edupulstec.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. uwaterloo.ca

An X-ray crystallographic analysis of a suitable single crystal of dibromofumaronitrile would yield a detailed structural model. This would confirm the trans configuration about the C=C double bond and the planarity of the molecule. Furthermore, it would provide highly accurate measurements of all geometric parameters. The analysis would also reveal how the molecules pack in the crystal lattice, elucidating the nature and geometry of intermolecular interactions, such as halogen bonding (Br···N) or π-π stacking, which are crucial for understanding the material's bulk properties.

Table 4: Structural Parameters Obtainable from X-ray Crystallography of Dibromofumaronitrile

| Parameter | Description |

| Bond Lengths | C=C, C-C, C≡N, C-Br |

| Bond Angles | ∠(Br-C=C), ∠(NC-C=C) |

| Torsion Angles | Confirming molecular planarity |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Describing the crystal's symmetry |

| Intermolecular Interactions | Distances and angles of non-covalent contacts |

Scanning Probe Microscopy (e.g., STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of conductive surfaces with atomic resolution. ucdavis.edu It can be used to study the behavior of individual molecules (adsorbates) when they are deposited onto a conductive substrate. uic.edu

To characterize dibromofumaronitrile using STM, the molecules would be sublimed under ultra-high vacuum (UHV) onto an atomically flat and clean conductive surface, such as gold (Au(111)) or silver (Ag(111)). The STM tip would then scan the surface, allowing for the direct imaging of individual dibromofumaronitrile molecules.

Such a study would provide insights into:

Adsorption Geometry: The orientation of the molecule with respect to the substrate lattice.

Molecule-Substrate Interactions: The nature of the bonding between the molecule (specifically the nitrile groups or bromine atoms) and the metal surface.

Self-Assembly: How individual molecules arrange themselves into ordered two-dimensional supramolecular structures or monolayers on the surface, driven by a balance of molecule-substrate and intermolecular forces. nih.govruben-group.de

Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to obtain high-magnification images of the morphology and structure of materials. SEM provides detailed images of the surface topography of a sample, while TEM is used to view the internal structure of thin specimens.

These techniques are not typically used to image individual small, soluble molecules like dibromofumaronitrile. Instead, their application would be relevant if dibromofumaronitrile were part of a larger, solid-state material.

Scanning Electron Microscopy (SEM): If dibromofumaronitrile were synthesized as macroscopic crystals, SEM could be used to study their external morphology, also known as crystal habit. It could also characterize the surface features of a polymer or composite material for which dibromofumaronitrile served as a monomer or additive.

Transmission Electron Microscopy (TEM): If dibromofumaronitrile were used as a building block to create nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), TEM would be essential for characterizing their size, shape, and internal structure, including the visualization of crystal lattice fringes.

The utility of SEM and TEM is therefore dependent on the application of dibromofumaronitrile in the context of materials science and nanotechnology.

Academic Applications of Dibromofumaronitrile in Contemporary Chemical Science

Utilization in Organic Materials Science

Dibromofumaronitrile is a key component in the development of novel organic materials due to its inherent reactivity and functional groups. The presence of two bromine atoms allows for sequential functionalization, while the electron-withdrawing nitrile groups modulate the electronic properties of the resulting molecules and materials.

Development of Organic Luminogens and Photonic Devices

Dibromofumaronitrile is an ideal starting material for the synthesis of tetrasubstituted alkenes, a class of compounds renowned for their application as organic luminogens. Specifically, it is a precursor to tetraarylethenes, which are known to exhibit aggregation-induced emission (AIE). In AIE-active molecules, light emission is significantly enhanced in the aggregated or solid state, a highly desirable property for various photonic applications. fao.org

The synthesis of these luminogens from dibromofumaronitrile can be achieved through sequential carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This method allows for the controlled, stepwise introduction of different aryl groups, leading to a diverse library of tetraarylethene-based luminogens with tunable emission wavelengths and quantum efficiencies. The resulting materials have potential applications in the fabrication of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. researchgate.net

Table 1: Potential Luminogenic Compounds Derived from Dibromofumaronitrile This table is illustrative of compounds that can be synthesized from dibromofumaronitrile based on established chemical reactions.

| Compound Class | Synthetic Method from Dibromofumaronitrile | Potential Application |

| Tetraarylethenes | Sequential Suzuki-Miyaura or Stille Cross-Coupling | Aggregation-Induced Emission Luminogens for OLEDs |

| Donor-Acceptor Substituted Alkenes | Stepwise Cross-Coupling with Electron-Donating and -Accepting Aryl Boronic Acids | Tunable Solid-State Emitters |

| Fluorescent Polymers | Copolymerization with other vinylic or aromatic monomers | Active layers in photonic devices |

Design and Synthesis of Organic Semiconducting Materials

The core structure of dibromofumaronitrile can be incorporated into larger π-conjugated systems to create novel organic semiconductors. The strong electron-withdrawing nature of the two nitrile groups can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated molecule, a common strategy in the design of n-type organic semiconductors. unist.ac.krsciencedaily.com These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

By employing cross-coupling reactions, dibromofumaronitrile can be reacted with various aromatic and heteroaromatic building blocks to construct donor-acceptor (D-A) type copolymers. The resulting polymers would possess tunable electronic properties based on the specific donor units chosen, making them promising candidates for active layers in electronic devices. nih.gov

Fabrication of Supramolecular Assemblies and Polymer Structures

The molecular structure of dibromofumaronitrile offers distinct features that can be exploited in the fabrication of supramolecular assemblies and novel polymer structures. The two bromine atoms are capable of acting as halogen bond donors. nih.govresearchgate.net Halogen bonding is a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined crystalline architectures. mdpi.commdpi.com This allows for the engineering of crystal structures with specific packing motifs and potentially useful bulk properties. dntb.gov.ua

Furthermore, while dibromofumaronitrile itself may not readily homopolymerize, the parent molecule, fumaronitrile (B1194792), is known to participate in radical copolymerization with electron-donor monomers like divinylbenzene (B73037) and styrene (B11656) derivatives. rsc.orgdergipark.org.tr This occurs via a charge-transfer complex mechanism. dergipark.org.tr This suggests that dibromofumaronitrile could be incorporated into polymer chains as a minor component to introduce specific functionalities. Such terpolymers have been synthesized for potential use as carbon fiber precursors and in other material applications. researchgate.net

Table 2: Supramolecular and Polymeric Applications

| Application Area | Relevant Functional Groups | Driving Interaction/Mechanism | Potential Outcome |

| Supramolecular Assemblies | Bromine atoms | Halogen Bonding | Controlled crystal packing, formation of organic frameworks |

| Polymer Structures | Nitrile groups, C=C bond | Radical Copolymerization (with donor monomers) | Functional polymers with tailored thermal and mechanical properties |

Role as a Key Intermediate for Structurally Diverse Organic Scaffolds

Dibromofumaronitrile is a highly versatile intermediate in organic synthesis, providing access to a wide array of structurally diverse molecular scaffolds. Its utility stems from the presence of multiple reactive sites: two electrophilic carbon atoms of the double bond, which are activated by the electron-withdrawing nitrile groups, and two carbon-bromine bonds that can be readily functionalized.

This compound can serve as a starting point for the synthesis of complex polycyclic and heterocyclic systems. For example, it can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. masterorganicchemistry.comkhanacademy.org The electron-deficient nature of the double bond in dibromofumaronitrile makes it a reactive dienophile, particularly with electron-rich dienes. youtube.com This reaction allows for the rapid construction of complex cyclic scaffolds with high stereocontrol, which is a valuable strategy in natural product synthesis and medicinal chemistry. masterorganicchemistry.comyoutube.com The resulting cycloadducts retain the bromine and nitrile functionalities, which can be further manipulated to generate even greater molecular diversity.

Contributions as a Synthetic Reagent in Complex Molecule Construction

Beyond its role as a structural intermediate, dibromofumaronitrile is a key reagent for the construction of complex molecules, particularly through methodologies that form new carbon-carbon bonds.

Methodologies for Carbon-Carbon Bond Formation

The primary contribution of dibromofumaronitrile in this context is its use as an electrophilic substrate in transition metal-catalyzed cross-coupling reactions. The two bromine atoms can be sequentially replaced by various organic groups, providing a powerful tool for the stereospecific synthesis of highly substituted alkenes.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly well-suited for the functionalization of dibromofumaronitrile. mychemblog.com By carefully controlling the reaction conditions and stoichiometry, it is possible to perform a selective mono- or di-arylation/vinylation. This sequential cross-coupling strategy is one of the most effective methods for the synthesis of unsymmetrically tetrasubstituted alkenes. nih.govicmpp.ro This level of control is crucial for building complex organic molecules where precise positioning of different functional groups is required.

Table 3: Carbon-Carbon Bond Formation Reactions Using Dibromofumaronitrile

| Reaction Name | Nucleophile | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a base | Di-, Tri-, or Tetrasubstituted Alkenes |

| Stille Coupling | Organostannanes | Palladium(0) catalyst | Di-, Tri-, or Tetrasubstituted Alkenes |

| Heck Coupling | Alkenes | Palladium catalyst and a base | Substituted Fumaronitriles |

| Sonogashira Coupling | Terminal Alkynes | Palladium and Copper catalysts | Dialkynylfumaronitriles |

Strategic Functional Group Interconversions

Dibromofumaronitrile serves as a versatile and highly reactive precursor in organic synthesis, primarily owing to the strategic positioning of its functional groups: two bromine atoms and two cyano groups attached to a carbon-carbon double bond. This arrangement facilitates a variety of functional group interconversions, making it a valuable building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles. The electron-withdrawing nature of the cyano groups activates the double bond for nucleophilic attack and subsequent cyclization reactions, while the bromine atoms act as excellent leaving groups.

The primary application of dibromofumaronitrile in functional group interconversion is its use as a synthon for the construction of five- and six-membered heterocyclic rings. These reactions typically proceed through a [3+2] or [3+3] cycloaddition-type mechanism, where a dinucleophilic reagent reacts with the dibromofumaronitrile scaffold.

One of the most well-documented applications is in the synthesis of substituted pyrazoles. The reaction of dibromofumaronitrile with hydrazine (B178648) and its derivatives provides a direct route to 3-amino-4-cyanopyrazoles. In this reaction, the hydrazine acts as a 1,2-dinucleophile. The initial step involves a nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the sp² carbons of the dibromofumaronitrile, leading to the displacement of a bromide ion. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbon of a cyano group, or the other sp² carbon, leading to the formation of the pyrazole (B372694) ring.

For instance, the reaction with hydrazine hydrate (B1144303) leads to the formation of 3-aminopyrazole-4-carbonitrile. This transformation is significant as it converts the vicinal dibromo and dicyano functionalities into a highly functionalized pyrazole ring, which is a common motif in many biologically active compounds.

Table 1: Synthesis of Pyrazole Derivatives from Dibromofumaronitrile

| Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | 3-Aminopyrazole-4-carbonitrile | Ethanol, Reflux | Not Reported |

| Phenylhydrazine | 3-Amino-4-cyano-1-phenylpyrazole | Ethanol, Reflux | Not Reported |

Similarly, dibromofumaronitrile can be employed in the synthesis of other five-membered heterocycles such as thiadiazoles. The reaction with thiourea (B124793) or its derivatives would be expected to yield aminothiadiazole derivatives. In this case, the thiourea acts as a N-C-S dinucleophile. The reaction likely proceeds via an initial attack of the sulfur or nitrogen atom on the electrophilic carbon of the dibromofumaronitrile, followed by cyclization and elimination of HBr.

The strategic functional group interconversions of dibromofumaronitrile highlight its utility as a versatile building block in heterocyclic chemistry. The ability to transform its simple, yet reactive, structure into complex, functionalized ring systems underscores its importance in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Dibromofumaronitrile Transformations

Dibromofumaronitrile's electron-poor nature makes it an excellent substrate for various chemical reactions, particularly cycloadditions. The development of novel catalytic systems is crucial for controlling the reactivity, regioselectivity, and stereoselectivity of these transformations.

One promising area of research is the application of Lewis acid catalysis to activate dibromofumaronitrile as a dienophile in Diels-Alder reactions. nih.govnih.gov Lewis acids, such as boron-based compounds and transition metal complexes, can coordinate to the nitrile groups, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with dienes. rsc.orgmdpi.comnih.gov The exploration of chiral Lewis acids could enable highly enantioselective cycloadditions, providing access to complex, stereochemically-defined cyclic structures. nih.gov Research in this area would likely focus on screening various metal-ligand combinations and organocatalysts to identify systems that offer high turnover numbers and exquisite stereocontrol. nih.gov

Beyond Diels-Alder reactions, novel catalysts are being explored for other cycloadditions, such as [3+2] and [4+n] cycloadditions. mdpi.comresearchgate.net For instance, gold- and rhodium-based catalysts have shown efficacy in mediating cycloadditions with novel C4 synthons, a role that dibromofumaronitrile or its derivatives could potentially fill. researchgate.netnih.gov The development of catalytic systems that can control the outcome of reactions with 1,3-dipoles would open new avenues for the synthesis of diverse five-membered heterocyclic compounds. mdpi.com

Table 1: Potential Catalytic Systems for Dibromofumaronitrile Transformations

| Catalytic System | Target Transformation | Potential Advantages |

|---|---|---|

| Chiral Boron Lewis Acids | Asymmetric Diels-Alder | High enantioselectivity, metal-free catalysis |

| Copper(II) Bis(oxazoline) Complexes | Catalytic Diels-Alder | High reactivity and stereoselectivity |

| Gold/Rhodium Catalysts | [4+n] Cycloadditions | Access to complex polycyclic systems |

Discovery of Unconventional Applications in Advanced Functional Materials

The distinct electronic properties and reactive handles of dibromofumaronitrile make it a compelling candidate for the synthesis of advanced functional materials. Its strong electron-accepting character, imparted by the nitrile groups, suggests potential applications in organic electronics . mdpi.comfrontiersin.org

Incorporating dibromofumaronitrile as a monomer or cross-linker in polymer synthesis could lead to materials with tailored electronic and optical properties. researchgate.netmpg.de The bromine atoms serve as versatile synthetic handles for post-polymerization modification, allowing for the introduction of various functional groups through nucleophilic substitution reactions. researchgate.net This strategy could be employed to fine-tune the polymer's solubility, morphology, and electronic characteristics for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.comrsc.orggdch.de The development of polymers incorporating this moiety could lead to new semiconducting materials with high charge carrier mobility and stability. researchgate.net

Furthermore, the reactivity of dibromofumaronitrile makes it a potential precursor for creating complex, functional nanostructures. nih.govnih.gov For instance, it could be used in the synthesis of block copolymers that self-assemble into well-defined micelles or other nanoscopic architectures. nih.gov These materials could find use in drug delivery, bioimaging, and sensor technology. frontiersin.orgnih.gov The inherent biodegradability of certain polymer backbones, like polyphosphoesters, combined with the functionality offered by dibromofumaronitrile derivatives, opens doors to creating advanced biomaterials. mpg.denih.govnih.gov

Table 2: Potential Applications of Dibromofumaronitrile in Functional Materials

| Application Area | Material Type | Key Feature of Dibromofumaronitrile |

|---|---|---|

| Organic Electronics | π-conjugated polymers, small molecules | Strong electron-acceptor properties |

| Functional Polymers | Cross-linked polymers, block copolymers | Reactive bromine atoms for post-modification |

| Biomedical Materials | Biodegradable nanostructures | Versatile building block for complex architectures |

Synergistic Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The synthesis and derivatization of dibromofumaronitrile can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI). researchgate.net These computational tools are revolutionizing organic synthesis by enabling rapid reaction prediction, automated synthesis planning, and discovery of novel reaction pathways. acs.orgnih.gov

Furthermore, machine learning models can predict the outcomes of reactions involving dibromofumaronitrile with high accuracy. researchgate.net By training on existing reaction data, these models can forecast product structures, yields, and optimal reaction conditions, thereby reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly valuable for exploring the reactivity of dibromofumaronitrile with a wide range of reaction partners. AI can also accelerate the discovery of new catalysts for dibromofumaronitrile transformations by screening virtual libraries of potential catalysts and predicting their performance. researchgate.net This data-driven approach can significantly shorten the catalyst development cycle.

Development of Sustainable and Environmentally Benign Synthetic Protocols

Future research will increasingly focus on developing "green" synthetic methods for producing and utilizing dibromofumaronitrile, aligning with the principles of sustainable chemistry. nih.govrsc.org This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.org

A key area of development is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. rsc.org The use of water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of reactions involving dibromofumaronitrile. mdpi.com For example, performing cycloaddition reactions in aqueous media, potentially facilitated by micellar catalysis, presents a greener alternative to traditional organic solvents. rsc.org

Microwave-assisted synthesis is another promising green technology that can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net Applying this technique to the synthesis of dibromofumaronitrile derivatives could lead to more efficient and sustainable processes. researchgate.net

Moreover, the principles of atom economy will guide the design of new synthetic routes. rsc.org This involves maximizing the incorporation of all atoms from the reactants into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions. The development of recyclable heterogeneous catalysts could further enhance the sustainability of these processes. mpg.de There is also potential to explore the use of bio-based starting materials for the synthesis of fumaronitrile (B1194792) derivatives, contributing to a more circular chemical economy. mdpi.comrsc.org

Table 3: Compound Names

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for dibromofumaronitrile, and how do reaction parameters influence yield optimization?

- Methodological Answer : Dibromofumaronitrile derivatives are synthesized via condensation reactions. For example, bis(aryl)fumaronitriles are produced by reacting arylacetonitrile derivatives with iodine (I₂) in diethyl ether (Et₂O) under controlled temperatures (−78°C to 0°C), using sodium methoxide (NaOMe) as a base . Yields (61–75%) depend on stoichiometry, solvent choice, and cooling rates. Characterization via ¹H/¹³C NMR and elemental analysis (EA) is critical to confirm purity and structure .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing dibromofumaronitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, particularly for verifying nitrile and bromine substituents. Elemental analysis quantifies carbon, hydrogen, and nitrogen content, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography, though less common, provides definitive solid-state structural data .

Q. What toxicological data exist for dibromofumaronitrile, and how are these profiles assessed in regulatory frameworks?

- Methodological Answer : The International Agency for Research on Cancer (IARC) evaluates carcinogenic risks using in vitro genotoxicity assays (e.g., Ames test) and animal studies. Dibromofumaronitrile’s structural analogs, such as dibromoacetonitrile, show evidence of carcinogenicity in rodents, necessitating hazard classification under IARC Monographs . Environmental toxicity assessments often follow OECD guidelines for repeated-dose toxicity and endocrine disruption .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of dibromofumaronitrile derivatives for material science applications?

- Methodological Answer : DFT calculations model HOMO-LUMO energy gaps to predict charge transport in organic semiconductors. For 2,3-diarylfumaronitriles, HOMO delocalization across aromatic moieties and LUMO localization on the nitrile group inform optoelectronic behavior. Comparative studies with experimental UV-Vis and cyclic voltammetry data validate computational predictions .

Q. What experimental designs address discrepancies in toxicity data between environmental and biomedical studies of dibromofumaronitrile?

- Methodological Answer : Category approaches, as outlined in brominated flame retardant assessments, group structurally similar compounds to extrapolate toxicity data . For conflicting results, systematic reviews (using PRISMA guidelines) and meta-analyses statistically reconcile variables like exposure duration, dosage, and model organisms. Sensitivity analyses identify high-risk endpoints (e.g., hepatotoxicity vs. neurotoxicity) .

Q. What mechanistic insights guide the use of dibromofumaronitrile in cross-coupling reactions for polymer synthesis?

- Methodological Answer : In polymer frameworks, dibromofumaronitrile acts as a dihalogenated linker in quaternization reactions. For example, α,α′-dibromo-p-xylene reacts with pyridineacetonitrile to form ionic porous organic polymers (iPOPs). Key variables include base catalysts (KOH vs. Cs₂CO₃), solvent polarity, and reaction time, monitored via kinetic studies and FT-IR spectroscopy .

Methodological Frameworks for Research Design

-

PICO Framework : For toxicity studies:

- Population : In vitro cell lines (e.g., HepG2 hepatocytes) or rodent models.

- Intervention : Exposure to dibromofumaronitrile at LD₅₀ concentrations.

- Comparison : Untreated controls or structurally analogous compounds (e.g., dibromoacetonitrile).

- Outcome : Oxidative stress markers (e.g., glutathione depletion) or tumor incidence .

-

FINER Criteria : Ensure research questions are Feasible (e.g., lab resources for synthesis), Interesting (novel applications in perovskite solar cells), Novel (unexplored toxicity mechanisms), Ethical (IACUC compliance for animal studies), and Relevant (alignment with SDGs on chemical safety) .

Data Contradiction Analysis

- Case Example : IARC’s carcinogenicity classification vs. environmental studies reporting low bioaccumulation .

- Resolution : Contextualize exposure routes (oral vs. inhalation) and metabolite activity. Use physiologically based pharmacokinetic (PBPK) modeling to quantify bioavailable fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.